2,4-Dinitrobenzenesulfonamide

Peptide Ligation Native Chemical Ligation Sulfonamide Protecting Groups

Choose 2,4-dinitrobenzenesulfonamide for orthogonal amine protection where mono-nitro groups fail. The 2,4-dinitrobenzenesulfonyl (DNBS) group is cleaved selectively by thiols alone—unlike 2-nitrobenzenesulfonamide—enabling tiered deprotection. Leverage its electrophilicity for thiol-activated SO2 donors (MIC 0.15 μM vs M. tuberculosis, more potent than isoniazid), β‑glycosyl amide formation (67–81% stereopure yield), and fluorescent probes (detection limits 15 nM for thiophenols, 23 nM for H2S). Only the bis-nitro substitution delivers this reactivity; mono-nitro analogs introduce variability that stoichiometry cannot correct. Procure 98% purity material for reproducible results.

Molecular Formula C6H5N3O6S
Molecular Weight 247.19 g/mol
CAS No. 73901-01-6
Cat. No. B1250028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dinitrobenzenesulfonamide
CAS73901-01-6
Synonyms2,4-dinitrobenzenesulfonamide
Molecular FormulaC6H5N3O6S
Molecular Weight247.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)N
InChIInChI=1S/C6H5N3O6S/c7-16(14,15)6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H,(H2,7,14,15)
InChIKeyHMMRSEKWXWQVIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dinitrobenzenesulfonamide (CAS 73901-01-6) Procurement Guide: Core Properties and Research Utility


2,4-Dinitrobenzenesulfonamide (CAS 73901-01-6) is an electron-deficient aromatic sulfonamide bearing two strongly electron-withdrawing nitro groups at the 2- and 4-positions of the benzene ring . This substitution pattern confers distinct physicochemical properties, including a predicted acid dissociation constant (pKa) of approximately 8.2–8.8 [1] and a LogP value of ~0.46, reflecting moderate hydrophilicity [2]. The compound is valued in both synthetic organic chemistry and chemical biology for its dual functionality: as a versatile protecting group for primary amines, enabling subsequent N-alkylation and orthogonal deprotection , and as a recognition moiety in fluorescent probes that respond to thiol-mediated cleavage via nucleophilic aromatic substitution [3].

Why 2,4-Dinitrobenzenesulfonamide Cannot Be Replaced by Generic Sulfonamides: Key Differentiators


Within the sulfonamide class, the electronic environment of the aromatic ring dictates both chemical reactivity and biological performance. The presence of a single nitro group—as in 2-nitrobenzenesulfonamide or 4-nitrobenzenesulfonamide—provides only partial electron withdrawal, whereas the bis-nitro substitution pattern of 2,4-dinitrobenzenesulfonamide creates a uniquely electrophilic scaffold . This structural distinction translates into quantifiable differences in deprotection kinetics, orthogonal selectivity, and nucleophilic susceptibility that directly impact experimental outcomes [1]. For applications requiring precise control over amine protection/deprotection sequences, thiol-activated prodrug release, or fluorescence turn-on responses, substituting a mono-nitro analog introduces variability that cannot be compensated for by adjusting stoichiometry or reaction time alone [2]. The evidence below establishes where and why this compound outperforms its closest structural analogs.

Quantitative Evidence: Where 2,4-Dinitrobenzenesulfonamide Outperforms Analogs


Superior Reactivity in Triblock Peptide Synthesis via Sulfonamide Reactivity Differentiation

In a comparative study of sulfonamide reactivity for sequential peptide coupling, 2,4-dinitrobenzenesulfonamides exhibited substantially higher electrophilicity than moderately reactive sulfonamides, enabling a tiered ligation strategy. The method achieves triblock peptide assembly at ambient temperature by exploiting the differential reactivity hierarchy, with 2,4-dinitrobenzenesulfonamides positioned as the most reactive component [1].

Peptide Ligation Native Chemical Ligation Sulfonamide Protecting Groups

Orthogonal Deprotection Selectivity: 2,4-Dinitrobenzenesulfonamide vs. 2-Nitrobenzenesulfonamide

A direct head-to-head comparison of deprotection conditions revealed that the 2,4-dinitrobenzenesulfonyl group is effectively removed by thiol alone (HSCH₂CH₂OH or PhSH), whereas the 2-nitrobenzenesulfonyl group requires both thiol and an added base (DBU or Cs₂CO₃) in DMF. Furthermore, selective deprotection of 2,4-dinitrobenzenesulfonamide in the presence of 2-nitrobenzenesulfonamide was demonstrated, confirming orthogonal behavior .

Orthogonal Protection Deprotection Chemistry Amine Protecting Groups

Potent Antimycobacterial Activity of N-Benzyl-2,4-dinitrobenzenesulfonamide Derivative

The N-benzyl derivative of 2,4-dinitrobenzenesulfonamide exhibited an MIC of 0.15 μM against Mycobacterium tuberculosis H37Rv, representing a 2.5-fold improvement in potency relative to the first-line clinical agent isoniazid (MIC = 0.37 μM) under the same assay conditions [1].

Antimycobacterial Tuberculosis SO₂ Prodrugs

High-Sensitivity Fluorescent H₂S Detection via 2,4-Dinitrobenzenesulfonamide Recognition Group

A methylene violet 3RAX derivative incorporating the 2,4-dinitrobenzenesulfonamide recognition group demonstrated a limit of detection (LOD) of 23 nM for H₂S at 623 nm emission, with high selectivity over other analytes. The probe also exhibited photodynamic therapeutic activity against cervical cancer HeLa cells (IC₅₀ = 9 μM) [1].

Fluorescent Probe Hydrogen Sulfide Bioimaging

Stereoselective β-Glycosyl Amide Synthesis via 2,4-Dinitrobenzenesulfonamide Intermediates

Treatment of N-glycosyl-2,4-dinitrobenzenesulfonamides with thioacetic acid and cesium carbonate afforded β-glycosyl amides in yields of 67–81%, with complete retention of β-stereochemistry. This approach circumvents the instability of free glycosylamines, which are prone to mutarotation and anomeric mixture formation [1].

Glycochemistry Stereoselective Synthesis Amide Bond Formation

pKa Shift-Driven Thiophenol Detection with 15 nM Sensitivity

A merocyanine-based probe bearing the 2,4-dinitrobenzenesulfonamide (DNBS) recognition group achieved a detection limit of 15 nM for thiophenols (S/N = 3), with a linear response range of 0.2–3 μM. The detection mechanism exploits a pKa shift from 4.12 (DNBS-protected probe) to 8.11 (deprotected fluorophore), enabling turn-on fluorescence at neutral pH with high selectivity over aliphatic thiols [1].

Fluorescent Probe Thiophenol Environmental Sensing

Optimal Application Scenarios for 2,4-Dinitrobenzenesulfonamide (CAS 73901-01-6)


Orthogonal Protection in Multi-Step Amine Synthesis

Procure 2,4-dinitrobenzenesulfonamide for synthetic sequences requiring orthogonal amine protection. As demonstrated by Nihei et al., the 2,4-dinitrobenzenesulfonyl group is selectively cleaved by thiol alone, whereas 2-nitrobenzenesulfonamide protection remains intact. This enables tiered deprotection strategies where the dinitro group is removed first, preserving mono-nitro protection for subsequent manipulations .

Development of Thiol-Activated SO₂ Prodrugs Against Mycobacterium tuberculosis

Leverage the 2,4-dinitrobenzenesulfonamide scaffold to design cysteine-activated sulfur dioxide (SO₂) donors for antimycobacterial applications. The N-benzyl derivative exhibited an MIC of 0.15 μM against M. tuberculosis H37Rv—2.5-fold more potent than isoniazid (MIC = 0.37 μM)—establishing this compound as a validated starting point for structure–activity relationship (SAR) optimization [1].

Synthesis of β-Glycosyl Amides for Glycopeptide Assembly

Utilize N-glycosyl-2,4-dinitrobenzenesulfonamides as stable intermediates for β-glycosyl amide formation. This method yields 67–81% of stereochemically pure β-linked amides while avoiding the mutarotation and diglycosylamine by-products that plague direct glycosylamine acylation. The protocol is compatible with glycopeptide ligation strategies requiring defined anomeric configuration [2].

Design of Turn-On Fluorescent Probes for Reactive Sulfur Species

Incorporate the 2,4-dinitrobenzenesulfonamide (DNBS) group as a thiol-cleavable recognition moiety in fluorescent probe design. The electron-deficient dinitrobenzene ring undergoes rapid nucleophilic aromatic substitution with thiols, enabling detection limits as low as 15 nM for thiophenols [3] and 23 nM for H₂S [4] with excellent selectivity over aliphatic thiols.

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